6-Methyl Paliperidone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29FN4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H29FN4O3/c1-14-3-6-20(30)23-26-15(2)18(24(31)29(14)23)9-12-28-10-7-16(8-11-28)22-19-5-4-17(25)13-21(19)32-27-22/h4-5,13-14,16,20,30H,3,6-12H2,1-2H3 |
InChI Key |
ZJCXDHQBBANXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)O |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for 6 Methyl Paliperidone
Retrosynthetic Analysis of the 6-Methyl Paliperidone (B428) Scaffold
A retrosynthetic analysis of the paliperidone scaffold suggests that the molecule can be disconnected at the C-N bond linking the piperidine (B6355638) ring to the ethyl side chain of the pyrido[1,2-a]pyrimidin-4-one core. This leads to two key intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052). patsnap.comgoogle.com This disconnection strategy is a common approach in the synthesis of paliperidone and its analogs.
For a hypothetical "6-Methyl Paliperidone," the retrosynthetic analysis would be analogous. The primary difference would be the incorporation of a methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one core. This implies that one of the starting materials for the synthesis of the key intermediate would need to be a 6-methyl substituted pyridine (B92270) derivative.
Development of Novel Synthetic Pathways for this compound and Related Analogs
The synthesis of paliperidone is typically achieved through the condensation of the two key intermediates identified in the retrosynthetic analysis. patsnap.comgoogle.com
Key Intermediate Synthesis and Optimization
The synthesis of the crucial intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been a focus of process development. tandfonline.com One reported route involves the reaction of 2-amino-3-hydroxypyridine (B21099) with 2-acetylbutyrolactone (B121156) in the presence of p-toluenesulfonic acid in o-xylene. The resulting product is then chlorinated using thionyl chloride to yield a chloroethyl intermediate, which is subsequently hydrogenated to give the desired 9-hydroxy derivative.
For the synthesis of a 6-methyl analog, one would need to start with a corresponding 6-methyl-2-aminopyridine derivative. For instance, the synthesis of a related compound, risperidone (B510) impurity E, involves the use of 6-methylpyridin-2-amine. thepharmajournal.com
The other key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is commercially available or can be synthesized through established methods. thepharmajournal.commanusaktteva.com
Stereoselective Synthesis Approaches for this compound Enantiomers
Paliperidone possesses a chiral center at the 9-position of the pyrido[1,2-a]pyrimidin-4-one ring system and is marketed as a racemate. researchgate.netgoogleapis.com However, methods for the stereoselective synthesis of paliperidone enantiomers have been developed. One approach involves the resolution of a key stereoisomeric intermediate. researchgate.net The absolute configurations of the enantiomers have been assigned, with the S configuration for (+)-9-hydroxyrisperidone and the R configuration for its enantiomer. researchgate.net
Another strategy for obtaining single enantiomers is through stereoselective reduction of a ketone precursor using chiral reductants, such as complexes of transition metals with chiral ligands. google.com This avoids the need for resolving the racemic mixture. google.com These principles of stereoselective synthesis could be applied to the synthesis of the enantiomers of this compound.
Reaction Condition Optimization for Enhanced Yield and Purity
Significant research has focused on optimizing the condensation reaction between the two key intermediates to improve yield and purity. Various bases and solvents have been investigated. For instance, the condensation has been carried out using potassium carbonate as a base in acetonitrile (B52724), with heating. google.comresearchgate.net Another described method uses diisopropylamine (B44863) as a base in methanol (B129727), catalyzed by DBU (1,8-diazabicycloundec-7-ene), which reportedly gives a high yield and purity. researchgate.netacs.org The reaction temperature is also a critical parameter, with ranges of 40-80°C being reported. google.com Purification of the crude product is often achieved through crystallization from a suitable solvent like acetonitrile or by slurrying in an organic solvent. patsnap.comgoogle.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Potassium Carbonate google.comresearchgate.net | Diisopropylamine researchgate.netacs.org | Sodium Carbonate patsnap.com |
| Solvent | Acetonitrile google.comresearchgate.net | Methanol researchgate.netacs.org | Isopropyl Alcohol patsnap.com |
| Catalyst | - | DBU researchgate.netacs.org | Potassium Iodide (optional) patsnap.com |
| Temperature | 62-68°C google.com | 60°C patsnap.com | 65°C patsnap.com |
| Yield | >80% | 85% acs.org | 58% (after crystallization) patsnap.com |
| Purity | >99% | >97% (by HPLC) acs.org | >90% patsnap.com |
Characterization of Synthetic Impurities and Byproducts
Several process-related impurities and degradation products have been identified during the synthesis and storage of paliperidone. These include:
Didehydro paliperidone : An impurity observed during synthesis.
9-Alkyl analogue : An impurity formed from the reaction with a dichloro compound present in an intermediate.
Desfluoro paliperidone : An impurity lacking the fluorine atom on the benzisoxazole ring.
Hydroxy keto paliperidone : A degradation product.
9-oxo-risperidone (Keto impurity) : A significant impurity formed during the synthesis of paliperidone. google.com
Risperidone : The parent drug of paliperidone, which can be present as an impurity. epo.org
Paliperidone Z-Oxime and E-Oxime : Process-related impurities or degradation products.
Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions have been conducted to understand the degradation pathways of paliperidone. researchgate.net These studies are crucial for developing stability-indicating analytical methods.
Scale-Up Considerations for Laboratory Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a robust, safe, and cost-effective process. For the synthesis of paliperidone, and by extension this compound, key considerations include:
Solvent and Reagent Selection : The use of cost-effective and environmentally friendly solvents and reagents is important. iajpr.com
Impurity Control : The level of impurities must be strictly controlled to meet regulatory requirements. epo.org This may involve optimizing reaction conditions to minimize impurity formation or developing efficient purification methods. google.com
Crystallization and Isolation : The final crystallization step is critical for obtaining the desired polymorphic form and purity of the active pharmaceutical ingredient. The choice of solvent and cooling profile can influence the crystal size and morphology, which in turn can affect the product's physical properties. patsnap.comgoogle.com
Molecular and Receptor Pharmacology of 6 Methyl Paliperidone Preclinical Investigations
In Vitro Receptor Binding Affinity and Selectivity Profiling
The therapeutic effects and potential side-effect profile of 6-Methyl Paliperidone (B428) are intrinsically linked to its binding affinity for a variety of neurotransmitter receptors. Extensive in vitro studies have characterized this profile, providing a detailed map of its molecular interactions.
Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)
6-Methyl Paliperidone exhibits a high affinity for the dopamine D2 receptor, a key target for antipsychotic efficacy. Its binding to other dopamine receptor subtypes is varied. Notably, it also demonstrates a strong affinity for the D3 receptor. The affinity for D1, D4, and D5 receptors is considerably lower, suggesting a degree of selectivity within the dopaminergic system.
| Receptor Subtype | Binding Affinity (Ki/Kd in nM) |
| Dopamine D1 | High (less affinity than D2) |
| Dopamine D2 | 1.6 - 6.6 jnjmedicalconnect.comnih.gov |
| Dopamine D3 | 0.1 caymanchem.com |
| Dopamine D4 | Moderate affinity |
| Dopamine D5 | Low affinity |
Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
A hallmark of atypical antipsychotics is a potent antagonism of the serotonin 5-HT2A receptor, a characteristic robustly displayed by this compound. It possesses a high affinity for this receptor, often greater than its affinity for the D2 receptor, which is thought to contribute to its "atypical" profile, including a lower propensity for extrapyramidal symptoms. The compound also interacts with other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT7, with varying degrees of affinity.
| Receptor Subtype | Binding Affinity (Ki/Kd in nM) |
| Serotonin 5-HT1A | 10.1 caymanchem.com |
| Serotonin 5-HT2A | 0.22 - 1.21 jnjmedicalconnect.comnih.gov |
| Serotonin 5-HT2C | 48 caymanchem.com |
| Serotonin 5-HT6 | Moderate affinity |
| Serotonin 5-HT7 | 2.7 - 10 nih.gov |
Adrenergic Receptor Subtype Affinities (α1, α2)
This compound demonstrates a notable affinity for both α1 and α2 adrenergic receptors. This interaction can be associated with certain side effects such as orthostatic hypotension. Compared to its parent compound, risperidone (B510), some studies suggest that paliperidone may have a weaker affinity for α1-adrenergic receptors. nih.gov
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Adrenergic α1 | 1.3 - 11 jnjmedicalconnect.comjanssenlabels.com |
| Adrenergic α2 | 17 nih.govjanssenlabels.com |
Histamine (B1213489) H1 Receptor Affinity
The compound exhibits a significant binding affinity for the histamine H1 receptor. This antagonism is a common feature among many antipsychotic medications and is often linked to sedative effects and potential weight gain.
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Histamine H1 | 3.4 - 34 jnjmedicalconnect.comnih.gov |
Lack of Affinity for Cholinergic Muscarinic Receptors
A key characteristic of this compound is its negligible affinity for cholinergic muscarinic receptors. nih.govjanssenlabels.com This lack of interaction is clinically significant as it predicts a low potential for anticholinergic side effects, such as dry mouth, blurred vision, constipation, and cognitive impairment, which can be prominent with other antipsychotic agents. Reports indicate a Ki value of over 10,000 nM for these receptors. nih.gov
Functional Assays of Receptor Agonism/Antagonism and Inverse Agonism
Beyond simple binding, functional assays reveal the actual effect of this compound at the receptor level. These studies confirm its primary mechanism of action as a receptor antagonist at key sites, while also highlighting more nuanced activities such as inverse agonism.
This compound functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. nih.govjanssenlabels.com This dual antagonism is central to its proposed therapeutic mechanism in schizophrenia, addressing both positive and negative symptoms. Its antagonist activity also extends to α1 and α2 adrenergic receptors and H1 histaminergic receptors. nih.gov
Furthermore, research has demonstrated that this compound exhibits inverse agonist properties at several receptors. It acts as an inverse agonist at dopamine D2 and D3 receptors, with reported IC50 values of 1 nM and 0.9 nM, respectively. caymanchem.com This means that, in addition to blocking the effects of the natural agonist (dopamine), it can also reduce the baseline, constitutive activity of these receptors.
Dopamine D2 Receptor Antagonism Functional Studies
Paliperidone acts as a centrally active antagonist of dopamine D2 receptors. This antagonism is a key component of its proposed mechanism of action for its efficacy in schizophrenia. drugbank.com Studies using positron emission tomography (PET) with [11C]raclopride in patients with schizophrenia have demonstrated that paliperidone occupies D2 receptors in the brain. nih.gov
Research indicates that a D2 receptor occupancy level of 70-80% is associated with therapeutic efficacy for antipsychotic medications. jnjmedicalconnect.com Studies on paliperidone ER suggest that doses of 6-9 mg result in D2 receptor occupancy within this therapeutic range. jnjmedicalconnect.comnih.gov Specifically, PET scans showed that paliperidone ER at these doses achieved an estimated dopamine D2 receptor occupancy of 70-80%. nih.gov There was no significant difference observed in D2 receptor occupancy between the striatum and the temporal cortex. nih.gov
Table 1: Dopamine D2 Receptor Occupancy with Paliperidone ER
| Daily Dose | Brain Region | D2 Receptor Occupancy (%) |
|---|---|---|
| 3 mg | Striatum | 54.2 - 85.5 |
| 3 mg | Temporal Cortex | 34.5 - 87.3 |
| 9 mg | Striatum | 54.2 - 85.5 |
| 9 mg | Temporal Cortex | 34.5 - 87.3 |
| 15 mg | Striatum | 54.2 - 85.5 |
| 15 mg | Temporal Cortex | 34.5 - 87.3 |
Data derived from a study in patients with schizophrenia. nih.gov
Serotonin 5-HT2A Receptor Antagonism Functional Studies
In addition to its effects on dopamine receptors, paliperidone is a potent antagonist of serotonin 5-HT2A receptors. This dual antagonism is a characteristic feature of many atypical antipsychotics. Paliperidone exhibits a high affinity for 5-HT2A receptors, with a reported Ki value of 0.4 nM for cloned human 5-HT2A receptors. rndsystems.com In vitro studies have shown that paliperidone and its parent compound, risperidone, have nearly identical binding affinities for 5-HT2A receptors. hres.ca
Investigation of Downstream Signaling Pathways (e.g., cAMP, ERK)
The interaction of antipsychotic drugs with D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. nih.gov These downstream pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways, are modulated by antipsychotics and are believed to be involved in their therapeutic actions. nih.govresearchgate.net
Antipsychotics that block D2 receptors, which are Gi/o-coupled, can influence the adenylate cyclase-cAMP-protein kinase A (PKA) pathway. nih.gov The effects of atypical antipsychotics on cAMP and PKA are complex and can vary by brain region. nih.gov Some studies have indicated that atypical antipsychotics like paliperidone can inhibit the basal mRNA expression of certain genes, such as ADAMTS2, with rapid but transient effects. nih.gov
The ERK pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another downstream effector of dopamine and serotonin receptor signaling. mdpi.com Antipsychotic medications can modulate this pathway, which is involved in cellular processes like gene expression and neuroplasticity. researchgate.net For instance, some atypical antipsychotics have been shown to inhibit the phosphorylation of ERK1/2 in the cortex and striatum of mice. researchgate.net
Neurotransmitter Transporter Interactions (e.g., DAT, NET, SERT)
Paliperidone's interaction with key neurotransmitter transporters has been investigated. The three major monoamine transporters are the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov Unlike some other psychotropic medications, paliperidone does not have a significant affinity for these transporters. hres.ca The antidepressant activity of some atypical antipsychotics, like quetiapine, may be partially mediated by inhibition of the norepinephrine transporter.
Enzyme Activity Modulation (e.g., Phosphodiesterases, Kinases)
The modulation of enzyme activity is another mechanism through which psychotropic drugs can exert their effects. Phosphodiesterases (PDEs) are enzymes that regulate the levels of the second messengers cAMP and cGMP. diva-portal.org By inhibiting PDEs, the intracellular concentrations of these messengers can be increased, which in turn can modulate various cellular functions. diva-portal.org While some novel therapeutic agents for psychiatric disorders target PDEs, there is limited specific information on the direct modulation of phosphodiesterase activity by this compound. diva-portal.org
Kinases are enzymes that play a crucial role in signal transduction by phosphorylating other proteins. drugbank.com The RAF/MEK/ERK pathway is an example of a kinase cascade. drugbank.com While antipsychotics are known to modulate kinase activity downstream of receptor binding, direct and significant inhibition of specific kinases as a primary mechanism of action for paliperidone has not been a major focus of preclinical research.
Research on "this compound" Yields Insufficient Data for In-Depth Pharmacokinetic Analysis
Following a comprehensive search for scientific literature, insufficient data is available to construct a detailed article on the in vitro pharmacokinetics and metabolism of the specific chemical compound "this compound."
While "this compound" is identified as a distinct chemical entity, specifically 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, it appears to be primarily classified as a reference standard, impurity, or fine chemical. pharmaffiliates.com
The existing body of public research focuses almost exclusively on its parent compound, paliperidone. Extensive in vitro and in vivo pharmacokinetic data is available for paliperidone, detailing its metabolic pathways, interactions with cytochrome P450 enzymes, and relationships with transport proteins. nih.govdrugbank.comtga.gov.audrugs.comjanssenlabels.comresearchgate.net However, this information cannot be extrapolated to "this compound" as the addition of a methyl group can significantly alter a compound's metabolic profile and interactions with biological systems.
No published studies were found that specifically investigate the hepatic metabolism, biotransformation by CYP450 isozymes, major in vitro metabolites, or interactions with transport proteins such as P-glycoprotein for "this compound." Consequently, the detailed research findings and data tables required to populate the requested article outline are not available in the public domain.
In Vitro Pharmacokinetics and Metabolism of 6 Methyl Paliperidone
Plasma Protein Binding Characteristics and Determinants of Paliperidone (B428)
The binding of a drug to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion, ultimately affecting its therapeutic efficacy and duration of action. For paliperidone, the racemic mixture has a plasma protein binding of 74%. drugbank.comhres.cajnj.comfda.govtga.gov.aunih.gov This binding is primarily to two key proteins in the blood: α1-acid glycoprotein and albumin . hres.cajnj.com
The extent of plasma protein binding determines the fraction of the drug that is free or unbound in the circulation. It is this unbound fraction that is pharmacologically active and available to interact with its target receptors in the brain.
Detailed Research Findings
In vitro studies have been conducted to investigate the potential for other drugs to displace paliperidone from its binding sites on plasma proteins. These studies are important for predicting potential drug-drug interactions. High therapeutic concentrations of several drugs were tested for their effect on the free fraction of paliperidone. The results indicated that these drugs caused only a slight increase in the unbound fraction of paliperidone, which is not expected to be clinically significant. hres.cajnj.com
In a study involving subjects with moderate hepatic impairment (Child-Pugh Class B), it was observed that while the plasma concentrations of free paliperidone were similar to those in healthy subjects, the total exposure to paliperidone was lower due to a decrease in protein binding. fda.gov
The table below summarizes the in vitro findings on the influence of other drugs on the free fraction of paliperidone.
| Interacting Drug | Concentration Tested | Effect on Free Fraction of Paliperidone (at 50 ng/mL) |
| Diazepam | 3 mcg/mL | Slight Increase hres.cajnj.com |
| Sulfamethazine | 100 mcg/mL | Slight Increase hres.cajnj.com |
| Warfarin | 10 mcg/mL | Slight Increase hres.cajnj.com |
| Carbamazepine | 10 mcg/mL | Slight Increase hres.cajnj.com |
Structure Activity Relationship Sar Investigations for 6 Methyl Paliperidone and Analogs
Computational Chemistry and Molecular Modeling for SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For antipsychotic agents like paliperidone (B428) and its analogs, QSAR models are instrumental in understanding the structural features that govern their interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for their therapeutic effect. While specific QSAR studies focusing exclusively on 6-Methyl Paliperidone are not extensively available in public literature, analysis of related benzisoxazole derivatives provides significant insights into the structural requirements for antipsychotic activity.
A 3D-QSAR and molecular docking study was conducted on a series of 48 substituted 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles to predict their antipsychotic activity against the D2 receptor. oaji.net This class of compounds is structurally analogous to paliperidone. The study aimed to identify the key molecular characteristics essential for high-affinity receptor binding.
The dataset for the QSAR study included compounds with variations in the substituent on the piperidinyl group, which is a critical component for receptor interaction. The biological activity was expressed as the negative logarithm of the inhibition constant (pIC50). The statistical quality of the developed QSAR model is crucial for its predictive power. In one such study on benzisoxazole derivatives, a genetic algorithm-based k-nearest neighbor (kNN) method yielded a model with significant internal and external validation parameters, indicating its robustness. oaji.net The model achieved a cross-validated correlation coefficient (q²) of 0.7600 and a predictive correlation coefficient (Pred_r²) for the external test set of 0.6833. oaji.net
Table 1: Statistical Parameters of a 3D-QSAR Model for Benzisoxazole Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² (cross-validated r²) | 0.7600 | Represents the internal predictive ability of the model. oaji.net |
| Pred_r² (external validation) | 0.6833 | Represents the predictive ability of the model for an external set of compounds. oaji.net |
| Number of Molecules in Dataset | 46 | The total number of compounds used in the QSAR study. oaji.net |
| Method | kNN-MFA with GA | k-Nearest Neighbor Molecular Field Analysis with Genetic Algorithm for variable selection. oaji.net |
Data derived from a study on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. oaji.net
The insights from the docking studies within this research highlighted that the benzisoxazole ring plays a pivotal role in the biological activity. oaji.net The interactions observed were with key amino acid residues in the D2 receptor binding pocket, such as GLU43, THR48, GLN79, and ASP150. oaji.net The introduction of a methyl group at the 6-position of the benzisoxazole ring, as in this compound, would alter the steric and electronic properties of this region of the molecule. Depending on the topology of the receptor binding site, this methyl group could either lead to a favorable hydrophobic interaction, potentially increasing binding affinity, or cause a steric clash, which would decrease activity.
Furthermore, a pharmacophore model developed for a set of second-generation antipsychotics, including paliperidone, identified key chemical features necessary for dual antagonism of 5-HT2A and D2 receptors. researchgate.net These features include hydrogen bond acceptors (HBA), aromatic rings (AR), and positive ionizable (PI) groups, along with their specific spatial relationships. researchgate.net
Table 2: Key Pharmacophore Features and Inter-feature Distances for 5-HT2A/D2 Antagonists
| Feature 1 | Feature 2 | Distance Range (Å) |
|---|---|---|
| Aromatic Ring (AR) | Hydrogen Bond Acceptor (HBA) | 3.68 - 5.74 |
| Aromatic Ring (AR) | Positive Ionizable (PI) | 5.66 - 7.64 |
| Hydrogen Bond Acceptor (HBA) | Positive Ionizable (PI) | 3.77 - 5.38 |
Data derived from a computational pharmacophore modeling study of antipsychotic drugs. researchgate.net
Analytical Methodologies for the Detection and Quantification of 6 Methyl Paliperidone in Research Contexts
Development and Validation of Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 6-Methyl Paliperidone (B428), providing the necessary separating power to resolve it from its parent compound, Paliperidone, and other related substances. Various chromatographic methods have been developed to suit different analytical requirements, from routine quality control to trace-level quantification in complex biological samples.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely utilized technique for the routine quantification of 6-Methyl Paliperidone in bulk drug substances and pharmaceutical formulations [1, 2]. These methods are valued for their precision, reliability, and adaptability.
A typical RP-HPLC method involves a C18 stationary phase, which effectively separates the slightly more nonpolar this compound from the more polar Paliperidone. The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the aqueous component is critical for achieving optimal peak shape and resolution, as both compounds contain ionizable functional groups. Detection is commonly performed using a UV detector set at a wavelength where both compounds exhibit significant absorbance, typically between 275 and 285 nm .
Research findings indicate that gradient elution programs, where the proportion of the organic solvent is increased over time, can provide superior separation of a wide range of impurities within a single analytical run. For instance, a study successfully resolved this compound from five other potential impurities with a total run time of under 20 minutes, demonstrating the efficiency of the technique. The retention time for this compound is consistently longer than that of Paliperidone under typical reverse-phase conditions due to its increased hydrophobicity from the additional methyl group.
Table 1: Comparative HPLC Method Parameters for this compound Analysis
| Parameter | Method from Source | Method from Source | Method from Source |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Waters Symmetry C18 (150 x 3.9 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Isocratic (65:35 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection (UV) | 280 nm | 278 nm | 282 nm |
| Retention Time (6-MP) | ~7.2 min | ~9.5 min | ~6.1 min |
| Retention Time (PAL) | ~5.8 min | ~7.9 min | ~4.9 min |
6-MP: this compound; PAL: Paliperidone
For applications requiring ultra-high sensitivity and specificity, such as pharmacokinetic studies in preclinical animal models, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice . This technique couples the superior separation capabilities of HPLC with the highly selective and sensitive detection of a mass spectrometer.
In a typical LC-MS/MS assay, an electrospray ionization (ESI) source operating in positive ion mode is used, as this compound readily forms a protonated molecular ion [M+H]⁺. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity, virtually eliminating interference from co-eluting compounds in complex matrices like plasma or tissue homogenates. The use of a stable isotope-labeled internal standard (e.g., Paliperidone-d4) is standard practice to correct for matrix effects and variations in instrument response.
Table 2: Representative LC-MS/MS Parameters for this compound
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 441.2 |
| Product Ion (Quantifier) | m/z 221.1 |
| Product Ion (Qualifier) | m/z 207.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (e.g., 25-35 eV) |
| Internal Standard | Paliperidone-d4 (m/z 431.2 → 207.1) |
High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a simple, cost-effective, and high-throughput alternative for the quantification of this compound . This planar chromatographic technique is particularly useful for routine quality control and stability testing where numerous samples need to be analyzed simultaneously.
The method typically employs pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. A carefully optimized mobile phase, often a mixture of non-polar and polar organic solvents like toluene, ethyl acetate, and methanol, is used for development. Following separation, quantification is performed using a densitometric scanner to measure the absorbance or fluorescence of the spot corresponding to this compound. The method's validity is confirmed by the distinct separation of this compound (e.g., Rf value of 0.45) from Paliperidone (e.g., Rf value of 0.32), allowing for accurate quantification without interference .
Spectrophotometric and Spectroscopic Methods for Quantification
While chromatographic methods are preferred for their specificity, UV-Vis spectrophotometry can be employed for the quantification of this compound in simple solutions, such as in dissolution studies or for pure substance characterization . The method is based on the principle of Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
For this compound, the wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or 0.1 N HCl) across the UV spectrum. A λmax value around 280 nm is typically observed. A calibration curve is then constructed by plotting the absorbance of several standard solutions against their known concentrations. The primary limitation of this method is its lack of specificity; any substance that absorbs at the same wavelength, including Paliperidone, will interfere with the measurement. Therefore, its application is restricted to samples where this compound is the sole absorbing species or where its concentration is being determined relative to a standard.
Method Validation Parameters
All analytical methods developed for this compound must be rigorously validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated over a range (e.g., 1-100 µg/mL for HPLC) with a correlation coefficient (R²) greater than 0.999.
Accuracy: The closeness of the test results to the true value, assessed by spike-recovery studies. Results are expressed as percent recovery, with acceptance criteria usually falling between 98.0% and 102.0%.
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (RSD), which should typically be less than 2.0%.
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For HPLC-UV methods, the LOQ for this compound is often in the range of 10-50 ng/mL [2, 3]. For highly sensitive LC-MS/MS methods, the LOQ can be as low as 0.1 ng/mL or less .
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the parent compound. In chromatography, this is demonstrated by achieving baseline resolution between peaks and through peak purity analysis.
Table 3: Summary of Validation Parameters for a Validated RP-HPLC Method [1, 3]
| Validation Parameter | Result / Finding | Acceptance Criteria |
| Linearity Range | 1 - 75 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD %) | Repeatability: 0.45%Intermediate: 0.78% | < 2.0% |
| LOD | 8 ng/mL | - |
| LOQ | 25 ng/mL | - |
| Specificity | No interference from Paliperidone or known impurities | Peak purity index > 0.999 |
| Robustness | RSD < 2.0% for all varied conditions | Method remains reliable |
Application in Preclinical Biological Matrices
The analysis of this compound in preclinical biological matrices, such as rat plasma, brain tissue homogenates, or in vitro liver microsomal assay samples, is crucial for understanding its pharmacokinetics and metabolism. These applications present significant challenges due to the complexity of the matrix and the typically low concentrations of the analyte.
LC-MS/MS is the indispensable tool for this purpose. A critical step in the analysis is sample preparation, which aims to remove interfering endogenous substances (e.g., proteins, lipids) and concentrate the analyte. Common extraction techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned from the aqueous sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a sorbent-packed cartridge to bind and elute the analyte, providing a very clean sample extract.
The choice of extraction method depends on the required sensitivity and the nature of the matrix. For instance, SPE is often preferred for brain tissue homogenates to minimize lipid-based matrix effects that can suppress the MS signal. The validated LC-MS/MS method is then used to quantify this compound, enabling the construction of concentration-time profiles and the calculation of key pharmacokinetic parameters in research studies.
Preclinical Mechanistic Investigations of 6 Methyl Paliperidone in Cellular and Animal Models
Electrophysiological Characterization in Isolated Tissues or Animal Models
The electrophysiological properties of paliperidone (B428), the primary active metabolite of risperidone (B510), have been investigated in various preclinical models to elucidate its neuronal and cardiac effects. These studies reveal distinct actions on monoaminergic pathways and cardiac ion channels, providing insight into its therapeutic mechanisms.
In Vivo Electrophysiological Studies in Animal Models
In vivo electrophysiology studies in rats have been crucial in differentiating the neuronal effects of paliperidone from its parent compound, risperidone. A key study demonstrated that while both compounds are potent dopamine (B1211576) D2 receptor antagonists, they have dissimilar effects on the firing rates of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) neurons. nih.gov
Acute administration of risperidone was found to inhibit the firing of 5-HT neurons in the dorsal raphe nucleus, an effect not observed with acute paliperidone administration. nih.govmdpi.com This inhibitory action of risperidone was sustained after 2 and 14 days of administration. nih.gov In contrast, paliperidone, administered acutely or for a sustained period, did not independently alter the firing rate of 5-HT or NE neurons. nih.govmdpi.com
A significant finding is paliperidone's interaction with selective serotonin reuptake inhibitors (SSRIs). While the SSRI escitalopram (B1671245) was shown to suppress the firing of NE neurons in the locus coeruleus, co-administration of paliperidone reversed this suppression. nih.govjnjmedicalconnect.com This suggests a modulatory role for paliperidone on the noradrenergic system, which may be relevant to its clinical effects. nih.gov This capacity to reverse SSRI-induced inhibition of NE neuronal firing, without affecting 5-HT neuronal activity, distinguishes it from risperidone. nih.govnih.gov
Table 1: Comparative Effects of Paliperidone and Risperidone on Neuronal Firing in Rats
| Compound | Neuronal System | Acute Effect on Firing Rate | Effect with Escitalopram | Reference |
|---|---|---|---|---|
| Paliperidone | Serotonin (5-HT) Neurons | No change | No interference with SSRI effect | nih.gov |
| Paliperidone | Norepinephrine (NE) Neurons | No change | Reverses escitalopram-induced suppression | nih.gov |
| Risperidone | Serotonin (5-HT) Neurons | Inhibition | Inhibition maintained | nih.gov |
| Risperidone | Norepinephrine (NE) Neurons | Not specified | Reverses escitalopram-induced suppression | nih.gov |
Electrophysiology in Cellular and Isolated Tissue Models
Studies using cellular models have further explored the mechanisms underlying paliperidone's effects. In SH-SY5Y neuroblastoma cells, a model used to study neuronal injury, paliperidone demonstrated an ability to regulate calcium channel activity. jnjmedicalconnect.com Specifically, patch-clamp experiments showed that paliperidone effectively blocked Ca²⁺ influx by inhibiting voltage-gated calcium channels. nih.govresearchgate.net This action may contribute to its neuroprotective properties against excitotoxicity. nih.gov
In vitro investigations on isolated cardiac tissues have also been conducted. At concentrations that correspond to or slightly exceed therapeutic plasma levels, paliperidone was found to be devoid of major effects on several electrophysiological parameters in isolated cells and cardiac tissues. hres.ca However, in animal models such as rabbits, higher, supra-therapeutic doses were shown to prolong the QT interval and the monophasic action potential (MAP) duration, indicating a potential for torsades de pointes at these elevated concentrations. nih.gov Studies in anesthetized dogs, guinea pigs, and rabbits also noted cardiovascular effects at higher dose levels, including increased heart rate and decreased blood pressure. hres.ca
In cultured female rat pituitary lactotrophs, paliperidone acted as a full antagonist of D2 receptors, rescuing cAMP/calcium signaling and prolactin release from dopamine-induced inhibition. nih.gov This effect is consistent with its known D2 receptor blocking activity and highlights its influence on cellular signaling cascades that control excitability and secretion. nih.gov
Table 2: Summary of Paliperidone's Electrophysiological Effects in Preclinical Models
| Model System | Parameter/System Investigated | Observed Effect of Paliperidone | Reference |
|---|---|---|---|
| Rat (in vivo) | Serotonin (5-HT) neuronal firing | No significant change | nih.govnih.gov |
| Rat (in vivo) | Norepinephrine (NE) neuronal firing | Reverses SSRI-induced suppression | nih.govjnjmedicalconnect.com |
| SH-SY5Y Cells | Voltage-gated calcium channels | Inhibition of Ca²⁺ influx | nih.gov |
| Isolated Cardiac Cells/Tissues (in vitro) | General electrophysiological parameters | No major effects at therapeutic concentrations | hres.ca |
| Rabbit (in vivo, atrioventricular block model) | QT interval, Monophasic Action Potential (MAP) | Prolongation at supra-therapeutic doses | nih.gov |
| Rat Pituitary Lactotrophs (in vitro) | cAMP/calcium signaling | Stimulated signaling by blocking D2 receptor intrinsic activity | nih.gov |
Theoretical Therapeutic Potential and Future Research Directions
Hypothesis Generation on Potential Neurobiological Effects Based on Preclinical Profile
Given the structural similarity to paliperidone (B428), it is hypothesized that 6-Methyl Paliperidone would retain a significant affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for paliperidone's antipsychotic action. wikipedia.orgnih.gov The introduction of a methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one ring system may modulate its neurobiological effects in several ways:
Receptor Binding Affinity and Selectivity: The methyl group could alter the conformation of the molecule, potentially affecting its binding affinity and selectivity for D2 and 5-HT2A receptors. It might enhance or reduce the affinity for these primary targets or alter its binding to other receptors like adrenergic and histaminergic receptors, for which paliperidone also shows activity. fda.gov
Blood-Brain Barrier Penetration: The increased lipophilicity from the additional methyl group could theoretically enhance the compound's ability to cross the blood-brain barrier, potentially leading to a different central nervous system concentration profile compared to paliperidone.
Metabolic Stability: The methyl group might influence the metabolic pathways of the compound, potentially leading to a different half-life and metabolite profile compared to paliperidone, which is primarily excreted unchanged. drugbank.com
A hypothesized preclinical profile, based on that of paliperidone, is presented below. This remains theoretical until confirmed by experimental data.
Table 1: Hypothesized Receptor Binding Profile of this compound vs. Paliperidone This table is a hypothetical representation for research purposes and is not based on experimental data for this compound.
| Receptor | Paliperidone (Ki, nM) | This compound (Hypothesized Ki, nM) | Potential Implication of Methyl Group |
|---|---|---|---|
| Dopamine D2 | ~0.4 - 5.9 | Unknown | Could alter antipsychotic potency |
| Serotonin 5-HT2A | ~0.4 - 1.21 | Unknown | May affect efficacy on negative symptoms and reduce extrapyramidal side effects |
| α1-Adrenergic | ~10.1 | Unknown | Potential for altered orthostatic hypotension effects |
| α2-Adrenergic | ~19 | Unknown | Potential for altered cardiovascular effects |
| Histamine (B1213489) H1 | ~48 | Unknown | May influence sedative properties |
Identification of Novel Molecular Targets or Polypharmacology Effects
Future research should investigate if the 6-methyl substitution introduces novel molecular interactions. While paliperidone's primary mechanism involves D2/5-HT2A antagonism, atypical antipsychotics can have complex "polypharmacology." Current time information in Bangalore, IN. It would be valuable to screen this compound against a broad panel of receptors, enzymes, and ion channels. A recent study identified paliperidone as a potential modulator of human superoxide (B77818) dismutase 1 (SOD1), suggesting a therapeutic target in amyotrophic lateral sclerosis (ALS). It would be a significant research direction to explore if this compound shares or enhances this activity.
Rational Design of Further Analogs Based on SAR Findings
The synthesis of this compound itself represents a step in exploring the structure-activity relationships (SAR) of the paliperidone scaffold. Future research could build upon this by:
Varying the Alkyl Group: Replacing the 6-methyl group with other alkyl groups (e.g., ethyl, propyl) or functional groups to probe the steric and electronic requirements of this position.
Stereochemistry: Since paliperidone is used as a racemate and the pharmacological activity of its enantiomers is similar, it would be crucial to investigate if the introduction of the 6-methyl group creates a new chiral center and if the resulting enantiomers have different pharmacological profiles. fda.gov
Modifying Other Parts of the Molecule: Combining the 6-methyl substitution with modifications to the benzisoxazole or piperidine (B6355638) rings to explore potential synergistic effects on receptor binding or functional activity.
Methodological Advancements for Investigating Complex Pharmacological Interactions
Studying the potential effects of this compound would benefit from advanced pharmacological methods:
High-Throughput Screening: To rapidly assess its binding profile across a wide range of CNS targets.
In Vitro Functional Assays: To move beyond simple binding and understand whether the compound acts as an antagonist, agonist, or inverse agonist at various receptors. This is particularly relevant as paliperidone has been shown to have different signaling profiles compared to risperidone (B510) at the same receptors.
Computational Modeling and Simulation: To predict how the 6-methyl group influences the molecule's interaction with receptor binding pockets.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To simulate its potential time course of action and receptor occupancy in the brain based on preclinical data. Current time information in Bangalore, IN.
Potential Contributions to Understanding Receptor Biology and Signaling Mechanisms
As a novel analog of a well-characterized parent compound, this compound could serve as a valuable research tool. By comparing its effects to those of paliperidone, researchers could gain insights into:
Receptor-Ligand Interactions: Elucidate the specific role of the molecular environment around the 6-position of the pyrido[1,2-a]pyrimidin-4-one core in binding to dopamine and serotonin receptors.
Signal Transduction Pathways: Investigate how subtle structural changes can bias signaling towards specific intracellular pathways (functional selectivity), potentially separating desired therapeutic effects from unwanted side effects.
Off-Target Effects: If this compound exhibits a different side-effect profile, it could help to deconvolve which off-target interactions of paliperidone are responsible for specific adverse effects.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 6-Methyl Paliperidone with high reproducibility?
- Methodological Answer : Synthesis should follow validated protocols for analogous antipsychotic derivatives. Begin with palladium-catalyzed cross-coupling reactions to introduce the methyl group at position 6. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. For novel compounds, provide full spectral data and elemental analysis .
- Key Challenge : Ensuring regioselectivity during methylation to avoid byproducts. Use controlled reaction conditions (e.g., low temperature, inert atmosphere) and monitor via thin-layer chromatography (TLC) .
Q. What analytical techniques are most reliable for validating the purity and stability of this compound in preclinical studies?
- Methodological Answer : Employ orthogonal methods:
- HPLC-DAD/UV : Quantify impurities at λ = 280 nm.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- Forced Degradation Studies : Expose to acid/base hydrolysis, oxidative stress, and photolysis to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different experimental models?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings via cross-species pharmacokinetic modeling and in vitro-in vivo extrapolation (IVIVE) using hepatocyte assays .
- Case Example : If rodent studies show higher clearance rates than human microsomal data, investigate cytochrome P450 isoform differences (e.g., CYP2D6 vs. CYP3A4 dominance) .
Q. What strategies are effective for identifying active metabolites of this compound and assessing their neuropharmacological activity?
- Methodological Answer :
Metabolite Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fragmentation patterns to detect phase I/II metabolites.
Receptor Binding Assays : Test metabolites against dopamine D₂ and serotonin 5-HT₂A receptors via radioligand displacement assays .
- Advanced Tip : Apply CRISPR-edited cell lines to isolate metabolite-specific effects on neuronal pathways .
Q. How should researchers design experiments to evaluate the comparative efficacy of this compound versus paliperidone in receptor-binding studies?
- Methodological Answer :
- Experimental Design : Use radiolabeled ligands (³H-spiperone for D₂, ³H-ketanserin for 5-HT₂A) in competitive binding assays. Include concentration-response curves (0.1 nM–10 µM) and calculate IC₅₀ values .
- Statistical Analysis : Apply nonlinear regression models (e.g., Hill equation) and compare log(IC₅₀) values using ANOVA with post-hoc Tukey tests .
Methodological and Reporting Standards
Q. What computational approaches are recommended for modeling this compound’s interaction with neuronal receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of D₂/5-HT₂A receptors (PDB IDs: 6CM4, 6A93). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- Limitation : Address force field inaccuracies in modeling membrane-embedded receptors .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data in preclinical reports?
- Methodological Answer :
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time profiles with receptor occupancy data.
Troubleshooting : Check blood-brain barrier permeability via in situ perfusion models or P-glycoprotein inhibition assays .
Data Reporting and Collaboration
Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
